Phosphonic acid, 1,12-dodecanediylbis-
Overview
Description
Phosphonic acid, 1,12-dodecanediylbis-, also known as 1,12-dodecanediphosphonic acid, is an organic phosphorus compound characterized by the presence of two phosphonic acid groups attached to a twelve-carbon alkyl chain. This compound is notable for its unique structure, which imparts distinct chemical and physical properties. It is commonly used in various industrial and scientific applications due to its ability to act as a chelating agent and its stability under different conditions .
Mechanism of Action
Target of Action
It’s known that the compound is mainly used as a surface-active agent and dispersant . In this role, it interacts with various substances to enhance their stability and fluidity.
Mode of Action
As a surface-active agent and dispersant, it likely interacts with its targets by reducing surface tension and preventing aggregation, thereby enhancing the stability and fluidity of the substances it is mixed with .
Pharmacokinetics
It’s known that the compound is a solid, usually appearing as white crystals . It’s insoluble in water but can dissolve in some organic solvents, such as methanol and dichloromethane . These properties may influence its bioavailability.
Result of Action
As a surface-active agent and dispersant, it likely enhances the stability and fluidity of the substances it is mixed with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (12-Phosphonododecyl)phosphonic acid. For instance, its solubility in water and organic solvents can affect its distribution and interaction with other substances . Additionally, it should be stored and handled carefully to avoid contact with strong oxidizing agents and acidic substances, which could trigger dangerous chemical reactions .
Biochemical Analysis
Biochemical Properties
Phosphonic acid, 1,12-dodecanediylbis-, plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions and interact with various enzymes and proteins. This compound is known to interact with enzymes such as alkaline phosphatase and carbonic anhydrase, where it acts as an inhibitor. The interaction with these enzymes is primarily through the formation of stable complexes with the metal ions present in the active sites of the enzymes. Additionally, phosphonic acid, 1,12-dodecanediylbis-, can interact with proteins through hydrogen bonding and electrostatic interactions, further influencing biochemical pathways .
Cellular Effects
Phosphonic acid, 1,12-dodecanediylbis-, has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Additionally, phosphonic acid, 1,12-dodecanediylbis-, can affect gene expression by binding to transcription factors or interacting with DNA, thereby influencing the transcriptional activity of specific genes. These effects on cellular processes can lead to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of phosphonic acid, 1,12-dodecanediylbis-, involves its ability to bind to biomolecules and modulate their activity. This compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and catalysis. For example, its interaction with alkaline phosphatase involves the formation of a stable complex with the zinc ions in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, phosphonic acid, 1,12-dodecanediylbis-, can influence gene expression by binding to transcription factors or directly interacting with DNA, resulting in changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphonic acid, 1,12-dodecanediylbis-, can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods, leading to the formation of degradation products. Long-term studies have shown that phosphonic acid, 1,12-dodecanediylbis-, can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression. These effects are dependent on the concentration and exposure duration of the compound .
Dosage Effects in Animal Models
The effects of phosphonic acid, 1,12-dodecanediylbis-, vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, phosphonic acid, 1,12-dodecanediylbis-, can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
Phosphonic acid, 1,12-dodecanediylbis-, is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in phosphate metabolism, such as alkaline phosphatase, leading to alterations in metabolic flux and metabolite levels. Additionally, phosphonic acid, 1,12-dodecanediylbis-, can affect the activity of enzymes involved in energy metabolism, such as carbonic anhydrase, thereby influencing cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, phosphonic acid, 1,12-dodecanediylbis-, is transported and distributed through interactions with transporters and binding proteins. This compound can bind to membrane transporters, facilitating its uptake into cells. Once inside the cell, phosphonic acid, 1,12-dodecanediylbis-, can interact with intracellular proteins, leading to its localization in specific cellular compartments. These interactions can influence the compound’s accumulation and activity within the cell .
Subcellular Localization
Phosphonic acid, 1,12-dodecanediylbis-, exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or interactions with targeting signals. For example, phosphonic acid, 1,12-dodecanediylbis-, can be directed to the nucleus by binding to nuclear localization signals, where it can influence gene expression. Similarly, its localization to the mitochondria can affect cellular energy metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, 1,12-dodecanediylbis-, typically involves the reaction of 1,12-dodecanediol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction proceeds as follows:
- 1,12-Dodecanediol is reacted with phosphorus trichloride in the presence of a base such as pyridine to form the corresponding phosphonic dichloride intermediate.
- The intermediate is then hydrolyzed with water to yield phosphonic acid, 1,12-dodecanediylbis-.
Industrial Production Methods: In industrial settings, the production of phosphonic acid, 1,12-dodecanediylbis-, may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, 1,12-dodecanediylbis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or phosphonate derivatives.
Substitution: The hydrogen atoms in the phosphonic acid groups can be substituted with alkyl or aryl groups to form esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkylating agents like alkyl halides (R-X) are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives with higher oxidation states.
Reduction: Phosphine or phosphonate derivatives.
Substitution: Alkyl or aryl phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, 1,12-dodecanediylbis-, has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in coordination chemistry and as a ligand in catalysis.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying phosphonate biochemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bone-targeting drugs.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors[][4].
Comparison with Similar Compounds
Phosphoric Acid: Contains three ionizable hydrogen atoms and is commonly used in fertilizers and food additives.
Phosphinic Acid: Contains one ionizable hydrogen atom and is used in reducing agents and flame retardants.
Phosphonic Acid: Contains two ionizable hydrogen atoms and is used in water treatment and as a chelating agent.
Uniqueness: Phosphonic acid, 1,12-dodecanediylbis-, is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to interact with organic substrates. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and emulsifiers .
Properties
IUPAC Name |
12-phosphonododecylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c13-19(14,15)11-9-7-5-3-1-2-4-6-8-10-12-20(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPFDRNIALBIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074930 | |
Record name | Phosphonic acid, 1,12-dodecanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7450-59-1 | |
Record name | P,P′-1,12-Dodecanediylbis[phosphonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7450-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, 1,12-dodecanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (12-Phosphonododecyl)phosphonic acid used to modify the surface of the ZnAl alloy powder before encapsulation?
A1: ZnAl alloys, while promising as low melting point particulates (LMPPs) in self-healing metal-matrix composites, are prone to reacting with water and forming uneven oxide/hydroxide layers on their surface. These layers can negatively impact the uniformity and effectiveness of the ceramic encapsulation. (12-Phosphonododecyl)phosphonic acid forms a hydrophobic self-assembled monolayer (SAM) on the surface of the ZnAl powder []. This hydrophobic layer acts as a barrier, preventing extensive hydrogen evolution and the formation of undesirable surface layers during the aqueous sol-gel process. This ultimately leads to a more uniform and effective ceramic encapsulation.
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